

AC-7954: A Technical Guide to its Chemical Properties and Solubility

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Compound of Interest

Compound Name: AC-7954

Cat. No.: B1665392

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For Researchers, Scientists, and Drug Development Professionals

AC-7954 is a potent and selective non-peptide agonist of the urotensin-II (UT) receptor, a G-protein coupled receptor implicated in a variety of physiological processes. This technical guide provides an in-depth overview of the chemical properties and solubility of **AC-7954**, presenting key data in a structured format to support research and development activities.

Core Chemical Properties

AC-7954, also known by its chemical name (\pm) -3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride, possesses the following fundamental chemical properties:

Property	Value
Molecular Formula	C ₁₉ H ₂₀ ClNO ₂ · HCl
Molecular Weight	366.28 g/mol [1]
CAS Number	477313-09-0
Purity	≥98% (as determined by HPLC)

Table 1: Core Chemical Properties of **AC-7954**.

At present, specific experimental data regarding the melting point, boiling point, and physical appearance of **AC-7954** are not readily available in the public domain.

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro assay design. The known solubility of **AC-7954** is summarized below.

Solvent	Solubility (at 25°C)
Water	~28 mg/mL

Table 2: Solubility of **AC-7954**.

Quantitative solubility data for **AC-7954** in other common laboratory solvents such as dimethyl sulfoxide (DMSO) and ethanol are not currently publicly available. Researchers are advised to determine these values empirically based on their specific experimental needs.

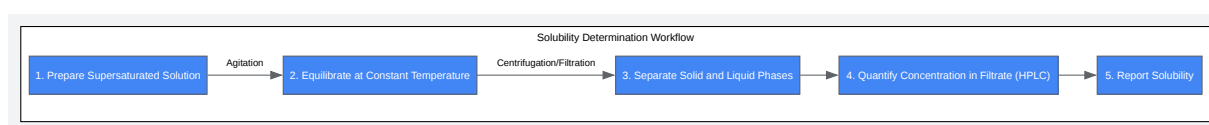
Experimental Protocols

The determination of aqueous solubility, as cited above, is typically performed using the shake-flask method, which is considered a gold standard for its accuracy.

General Shake-Flask Solubility Protocol:

- **Preparation:** A supersaturated solution of **AC-7954** is prepared by adding an excess amount of the compound to a known volume of water in a sealed container.
- **Equilibration:** The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
- **Separation:** The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

- **Quantification:** The concentration of **AC-7954** in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for accurate quantification.
- **Reporting:** The solubility is reported in mg/mL or mol/L at the specified temperature.



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Workflow for determining the equilibrium solubility of a compound.

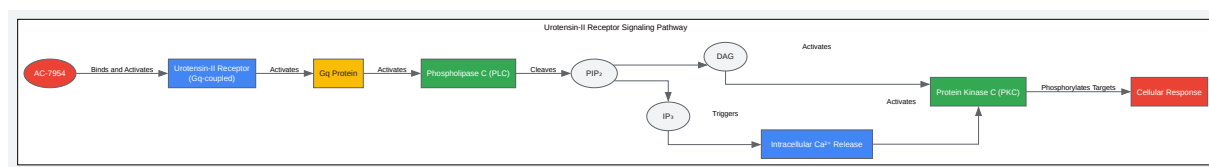
Signaling Pathway of the Urotensin-II Receptor

As an agonist, **AC-7954** activates the urotensin-II receptor, which is a Gq-protein coupled receptor. The activation of this receptor initiates a well-defined intracellular signaling cascade.

[2][3][4][5]

- **Ligand Binding:** **AC-7954** binds to and activates the urotensin-II receptor on the cell surface.
- **G-Protein Activation:** The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein, leading to its activation and dissociation from the beta-gamma subunits.
- **Phospholipase C Activation:** The activated Gq alpha subunit then stimulates the enzyme Phospholipase C (PLC).
- **Second Messenger Production:** PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- **Calcium Release:** IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

- Protein Kinase C Activation: The increase in intracellular Ca^{2+} , along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses.[3]



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Simplified signaling pathway of the Gq-coupled urotensin-II receptor.

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